molecular formula C13H28O2 B14447340 1-(Methoxymethoxy)undecane CAS No. 79128-66-8

1-(Methoxymethoxy)undecane

Cat. No.: B14447340
CAS No.: 79128-66-8
M. Wt: 216.36 g/mol
InChI Key: IGDQPXHHWNAQJN-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)undecane is an ether derivative featuring a methoxymethoxy group (-OCH2OCH3) attached to the terminal carbon of an undecane (C11) chain. This compound is structurally characterized by its bifunctional ether linkage, which enhances polarity compared to simpler methoxy or ethoxy analogs. The methoxymethoxy group may confer unique solubility and reactivity properties, making it valuable as a solvent or intermediate in organic synthesis and industrial applications.

Properties

CAS No.

79128-66-8

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1-(methoxymethoxy)undecane

InChI

InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-12-15-13-14-2/h3-13H2,1-2H3

InChI Key

IGDQPXHHWNAQJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)undecane can be synthesized through the methoxymethylation of undecanol. The process involves the reaction of undecanol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of 1-(Methoxymethoxy)undecane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methoxymethylation process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of 1-(Methoxymethoxy)undecane can yield undecanol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Undecanal or undecanoic acid.

    Reduction: Undecanol.

    Substitution: Various substituted undecanes depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethoxy)undecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)undecane involves its interaction with molecular targets through its methoxymethoxy group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:

    Hydrogen Bonding: The methoxymethoxy group can form hydrogen bonds with other molecules, affecting their stability and reactivity.

    Non-Covalent Interactions: The compound can engage in van der Waals interactions and dipole-dipole interactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Table 1: Functional Group Comparison

Compound Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Hazards (GHS Classification)
1-(Methoxymethoxy)undecane Methoxymethoxy (-OCH2OCH3) C13H28O2 216.36 (calculated) High polarity; potential solvent Likely irritant (inferred)
1-Ethoxyundecane Ethoxy (-OCH2CH3) C13H28O 200.36 Solvent, intermediate in coatings Limited data; assume similar to C11 analogs
1-Methoxydecane Methoxy (-OCH3) C11H24O 172.31 Low polarity solvent No specific hazards reported
1-Methoxyoctadecane Methoxy (-OCH3) C19H40O 284.52 Laboratory chemical, manufacturing H302, H315, H319, H335

Key Findings :

  • Ethoxy derivatives (e.g., 1-Ethoxyundecane) exhibit lower polarity, making them suitable for non-polar applications like coatings .

Chain Length Effects

Table 2: Chain Length Comparison

Compound Carbon Chain Length Boiling Point (Inferred, °C) Viscosity Applications
1-Methoxydecane C10 ~210–220 Low Solvent for organic synthesis
1-(Methoxymethoxy)undecane C11 ~230–240 (estimated) Moderate Specialty solvents, pharmaceuticals
1-Methoxyoctadecane C18 >300 High Industrial manufacturing

Key Findings :

  • Longer chains (e.g., 1-Methoxyoctadecane) increase hydrophobicity and thermal stability, suited for high-temperature processes .
  • Shorter chains (e.g., 1-Methoxydecane) offer lower viscosity and volatility, ideal for laboratory-scale reactions .

Table 3: Hazard Comparison

Compound Acute Toxicity Skin/Eye Irritation Environmental Impact
1-(Methoxymethoxy)undecane Likely low (inferred) Potential irritant Moderate (avoid drains)
1-Methoxyoctadecane H302 (harmful if swallowed) H315, H319 Avoid water contamination
1-Aminoundecane Not classified Corrosive (amine group) High (toxic to aquatic life)

Key Findings :

  • Ethers like 1-(Methoxymethoxy)undecane generally exhibit lower acute toxicity compared to amines (e.g., 1-Aminoundecane) but may cause irritation .
  • Proper handling (gloves, ventilation) is critical for all compounds to mitigate exposure risks .

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